3-Carboxy-1-methylpyridinium-d3 Chloride; 3-Carboxy-1-methyl-pyridinium-d3 Chloride; Trigonelline-d3 Chloride; N-Methyl-3-carboxypyridinium-d3 Chloride
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Overview
Description
Trigonelline-d3 (chloride) is a deuterated form of trigonelline, an alkaloid found in various plants such as coffee beans and fenugreek seeds. It is primarily used as an internal standard for the quantification of trigonelline in various analytical applications . The compound is known for its diverse biological activities and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trigonelline-d3 (chloride) can be synthesized by the methylation of nicotinic acid (niacin or vitamin B3) using deuterated methylating agents. One common method involves treating nicotinic acid with deuterated dimethyl sulfate at elevated temperatures. The resulting product is then purified through crystallization and other purification techniques .
Industrial Production Methods: Industrial production of trigonelline-d3 (chloride) involves large-scale synthesis using similar methylation reactions. The process is optimized for high yield and purity, often involving multiple steps of extraction, purification, and crystallization to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: Trigonelline-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Reduced forms of trigonelline.
Substitution: Various substituted trigonelline derivatives.
Scientific Research Applications
Trigonelline-d3 (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of trigonelline.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anti-diabetic properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Trigonelline-d3 (chloride) exerts its effects through multiple molecular targets and pathways. It modulates the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, and other key proteins involved in metabolic and inflammatory pathways. By influencing these targets, it helps maintain metabolic homeostasis, reduce inflammation, and protect against oxidative stress .
Comparison with Similar Compounds
Nicotinic Acid (Niacin): A precursor of trigonelline, involved in similar metabolic pathways.
Nicotinamide: Another derivative of nicotinic acid with overlapping biological activities.
Caffeine: Shares a similar biosynthetic pathway and is also derived from purine nucleotides.
Uniqueness: Trigonelline-d3 (chloride) is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical applications. Its diverse biological activities and potential therapeutic effects further distinguish it from other similar compounds .
Properties
Molecular Formula |
C7H8ClNO2 |
---|---|
Molecular Weight |
176.61 g/mol |
IUPAC Name |
1-(trideuteriomethyl)pyridin-1-ium-3-carboxylic acid;chloride |
InChI |
InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H/i1D3; |
InChI Key |
TZSYLWAXZMNUJB-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)O.[Cl-] |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)O.[Cl-] |
Origin of Product |
United States |
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